Meta-Chloro vs. Para-Chloro Substitution: Distinct Biological Target Recognition Profiles
The meta-chlorine substitution pattern of 2-amino-1-(3-chlorophenyl)ethanone hydrochloride distinguishes it from the para-substituted analog 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 51084-82-3). The chlorine atom positioning at the meta position alters electronic distribution across the phenyl ring, directly impacting molecular recognition at biological targets and reactivity in synthetic transformations . While direct comparative binding data for the target compound versus its para isomer remain limited in the public literature, the positional isomerism constitutes a fundamental structure-activity relationship determinant that cannot be assumed interchangeable in receptor binding assays or pharmacophore modeling [1].
| Evidence Dimension | Chlorine substitution position (meta vs. para) on phenyl ring |
|---|---|
| Target Compound Data | Meta (3-) chloro substitution |
| Comparator Or Baseline | Para (4-) chloro substitution (CAS 51084-82-3) |
| Quantified Difference | Positional isomer; electronic and steric parameters differ |
| Conditions | Molecular structure analysis |
Why This Matters
Procurement of the correct meta isomer is essential for SAR studies, receptor binding assays, and pharmacophore modeling where chlorine position alters target recognition and downstream biological activity.
- [1] Kuujia. Cas no 51084-83-4 (2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride). Accessed 2026. View Source
